1-cyclopentyl-1H-pyrazol-5-amine
Overview
Description
1-cyclopentyl-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 3702-09-8. It has a molecular weight of 151.21 . It is stored at room temperature and has a purity of 95%. It is in the form of oil .
Synthesis Analysis
The synthesis of pyrazoloazines, which includes 1-cyclopentyl-1H-pyrazol-5-amine, often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones .Molecular Structure Analysis
The InChI code for 1-cyclopentyl-1H-pyrazol-5-amine is 1S/C8H13N3/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4,9H2 .Chemical Reactions Analysis
The oxidation of 1H-pyrazol-5-amines, such as 1-cyclopentyl-1H-pyrazol-5-amine, in the presence of PhIO, is suggested to proceed through the formation of a hydroxylamine intermediate followed by elimination of H2O to result in the ring-opening product .Physical And Chemical Properties Analysis
1-cyclopentyl-1H-pyrazol-5-amine is an oil-like substance stored at room temperature . It has a molecular weight of 151.21 .Scientific Research Applications
Synthesis and Chemical Properties
A study by Yu et al. (2013) details a solvent-free synthesis method for creating heterocyclic ketene aminal derivatives, which includes compounds similar to 1-cyclopentyl-1H-pyrazol-5-amine. This method is efficient and environmentally friendly, producing high yields and is suitable for large-scale synthesis, hinting at its potential for drug discovery applications (Fuchao Yu et al., 2013).
Everson et al. (2019) developed a microwave-mediated synthesis of 1H-pyrazole-5-amines, including 1-cyclopentyl-1H-pyrazol-5-amine. This method is quick and efficient, requiring minimal purification, demonstrating the ease of synthesizing such compounds on various scales (Nikalet Everson et al., 2019).
Shen et al. (2000) described a solid-phase synthesis technique for pyrazoles and isoxazoles, which might include derivatives of 1-cyclopentyl-1H-pyrazol-5-amine. This method yields high-purity products and offers control over isomeric ratios (D. Shen et al., 2000).
Pharmaceutical and Biological Research
Wu et al. (2014) explored the C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, which could be related to 1-cyclopentyl-1H-pyrazol-5-amine. This research highlights the potential for modifying such compounds for pharmaceutical applications (Kui Wu et al., 2014).
A study by Manna et al. (2002) investigated 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, similar in structure to 1-cyclopentyl-1H-pyrazol-5-amine, for their ability to inhibit amine oxidases. These compounds showed promising results as reversible and non-competitive inhibitors (F. Manna et al., 2002).
- ensus.app/papers/synthesis-characterization-xray-crystal-study-titi/7b082d164d8455e099c257bf9d0053e5/?utm_source=chatgpt).
Environmental and Other Applications
Noruzian et al. (2019) described the synthesis of 1H-furo[2,3-c]pyrazole-4-amines, which could include compounds structurally related to 1-cyclopentyl-1H-pyrazol-5-amine. This research used water as a solvent, highlighting a greener approach to chemical synthesis (Fatemeh Noruzian et al., 2019).
Sirakanyan et al. (2021) synthesized pyrazole derivatives with antimicrobial properties, suggesting potential environmental or agricultural applications for 1-cyclopentyl-1H-pyrazol-5-amine and similar compounds (S. Sirakanyan et al., 2021).
Matiwane et al. (2020) investigated pyrazolyl compounds for their use in the copolymerization of CO2 and cyclohexene oxide, indicating a possible role for 1-cyclopentyl-1H-pyrazol-5-amine in green chemistry and materials science (Anelisa Matiwane et al., 2020).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
2-cyclopentylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGOKLFLQUOZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360117 | |
Record name | 1-cyclopentyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-1H-pyrazol-5-amine | |
CAS RN |
3702-09-8 | |
Record name | 1-cyclopentyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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